L-Glyceric Acid Sodium Salt: A Comprehensive Technical Guide
L-Glyceric Acid Sodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glyceric acid sodium salt, the sodium salt of the L-enantiomer of glyceric acid, is a key biomarker in the diagnosis of Primary Hyperoxaluria Type II (PH2), a rare inherited metabolic disorder. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological role of L-Glyceric acid sodium salt. Detailed experimental protocols for its analysis are presented, alongside a discussion of its metabolic pathway and relevance in clinical diagnostics. This document serves as a comprehensive resource for professionals in research, clinical diagnostics, and drug development.
Chemical and Physical Properties
L-Glyceric acid sodium salt is a white, crystalline powder. Its properties are crucial for its handling, analysis, and potential applications.
| Property | Value | References |
| Chemical Name | Sodium L-glycerate; (S)-2,3-Dihydroxypropanoic acid sodium salt | [1] |
| CAS Number | 28305-26-2 | [1] |
| Molecular Formula | C₃H₅NaO₄ | [1] |
| Molecular Weight | 128.06 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Optical Activity | [α]/D -18.5±3.0°, c = 1 in H₂O | [1] |
| Assay | ≥95.0% (TLC), ≥98.0% (GC) for analytical standard | [1] |
Biological Role and Signaling Pathway
L-Glyceric acid is primarily significant in the context of the inborn error of metabolism known as Primary Hyperoxaluria Type II (PH2), also referred to as L-glyceric aciduria.
Metabolic Pathway in Primary Hyperoxaluria Type II
PH2 is an autosomal recessive disorder caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[2][3] This enzyme is crucial for the detoxification of glyoxylate and the metabolism of hydroxypyruvate.[4][5]
A deficiency in GRHPR leads to two key metabolic disruptions:
-
Impaired reduction of glyoxylate to glycolate: This results in the accumulation of glyoxylate, which is then oxidized to oxalate, leading to hyperoxaluria and the formation of calcium oxalate kidney stones.[2]
-
Impaired reduction of hydroxypyruvate to D-glycerate: The accumulation of hydroxypyruvate forces an alternative metabolic route where it is reduced to L-glycerate by lactate dehydrogenase (LDH).[6]
The resulting increase in L-glycerate in the urine is a hallmark of PH2 and is used to differentiate it from Primary Hyperoxaluria Type I (PH1), which is characterized by high levels of glycolic acid.[6]
Signaling Pathway Diagram
Experimental Protocols
Synthesis of L-Glyceric Acid Sodium Salt
The synthesis of enantiomerically pure L-Glyceric acid sodium salt is not straightforward due to the prochiral nature of its precursor, glycerol.[7] Common methods involve either the chiral resolution of a racemic mixture of DL-glyceric acid or an asymmetric synthesis approach.
Conceptual Protocol for Synthesis via Microbial Resolution:
This protocol is based on the principle of enantioselective degradation of D-glyceric acid by specific microorganisms, leaving behind the desired L-enantiomer.[8]
-
Racemic DL-Glyceric Acid Production:
-
Synthesize DL-glyceric acid by the oxidation of glycerol using a suitable oxidizing agent like nitric acid or through catalytic oxidation.[7]
-
-
Microbial Culture Preparation:
-
Isolate and culture bacterial strains capable of enantiospecific degradation of D-glyceric acid, such as certain species of Serratia or Pseudomonas.[8]
-
Grow the selected strain in a suitable nutrient medium until a sufficient cell density is reached.
-
-
Enantioselective Degradation:
-
Introduce the racemic DL-glyceric acid into the microbial culture.
-
Incubate the culture under optimal conditions (temperature, pH, aeration) to allow for the selective consumption of D-glyceric acid.
-
Monitor the reaction progress by chiral HPLC to determine the depletion of the D-enantiomer and the concentration of the L-enantiomer.
-
-
Isolation of L-Glyceric Acid:
-
Once the D-enantiomer is consumed, remove the bacterial cells by centrifugation or filtration.
-
Purify the L-glyceric acid from the culture supernatant using techniques such as ion-exchange chromatography.
-
-
Formation of the Sodium Salt:
-
Dissolve the purified L-glyceric acid in a suitable solvent (e.g., water or ethanol).
-
Carefully add one molar equivalent of sodium hydroxide or sodium bicarbonate solution while monitoring the pH to reach neutrality.
-
Isolate the L-Glyceric acid sodium salt by evaporation of the solvent and subsequent recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Experimental Workflow for Synthesis:
Analytical Methods
Accurate quantification of L-glyceric acid is crucial for the diagnosis of PH2. Several analytical methods are employed for this purpose.
3.2.1. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is a highly sensitive and specific method for the separation and quantification of L- and D-glyceric acid enantiomers in biological fluids.[9]
-
Sample Preparation: Urine samples can often be analyzed with minimal pretreatment, such as dilution.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[9]
-
Detection: Multiple reaction monitoring (MRM) is employed to specifically detect the parent-to-daughter ion transitions of the glyceric acid enantiomers, ensuring high selectivity.
-
3.2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection:
This method often requires derivatization of L-glyceric acid to a UV-absorbing compound.[10]
-
Sample Preparation (Plasma): Deproteinization of plasma samples is required.
-
Derivatization:
-
Incubate the sample with lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD⁺) in the presence of phenylhydrazine.
-
L-glycerate is oxidized to β-hydroxypyruvate, which then reacts with phenylhydrazine to form a UV-absorbing phenylhydrazone derivative.[10]
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Detection: The phenylhydrazone derivative is detected using a UV detector.
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis requires derivatization to increase the volatility of the polar L-glyceric acid.[11]
-
Sample Preparation: Extraction of L-glyceric acid from the biological matrix is necessary.
-
Derivatization: A two-step derivatization is common for polar metabolites:
-
Oximation: To protect the keto group if present in related metabolites.
-
Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.[11]
-
-
Chromatographic Separation: A capillary column with a non-polar stationary phase is used.
-
Mass Spectrometric Detection: Electron ionization (EI) is typically used, and the resulting fragmentation pattern is compared to spectral libraries for identification and quantification.
Applications in Drug Development and Research
The primary application of L-Glyceric acid sodium salt is as an analytical standard for the diagnosis of Primary Hyperoxaluria Type II.[6] Its direct therapeutic applications are not well-established. However, research into related compounds and derivatives has explored some potential uses:
-
Biomaterials: Glyceric acid has been investigated as a monomer for the synthesis of biodegradable polymers.[12]
-
Cosmetics: Derivatives of glyceric acid have shown potential for promoting skin cell viability and collagen production in vitro.[12]
The use of sodium salts of active pharmaceutical ingredients (APIs) is a common strategy in drug development to improve properties such as solubility and stability. While there is no specific evidence for L-Glyceric acid sodium salt being used as a counter-ion for drug formulation, the principles of salt formation are well-established in the pharmaceutical industry.
Conclusion
L-Glyceric acid sodium salt is a crucial molecule in the field of clinical chemistry, serving as a definitive biomarker for the diagnosis of Primary Hyperoxaluria Type II. This guide has provided a comprehensive overview of its chemical properties, biological significance, and the analytical methods used for its detection and quantification. While its direct therapeutic applications are limited, the understanding of its role in metabolic pathways is vital for the management of PH2. The detailed methodologies and conceptual protocols presented herein offer a valuable resource for researchers and clinicians working with this important compound.
References
- 1. L-Glyceric acid | 28305-26-2 | FG29287 | Biosynth [biosynth.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Glyceric acid - Wikipedia [en.wikipedia.org]
- 8. Microbial resolution of DL-glyceric acid for L-glyceric acid production with newly isolated bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youngin.com [youngin.com]
- 12. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production - PubMed [pubmed.ncbi.nlm.nih.gov]
